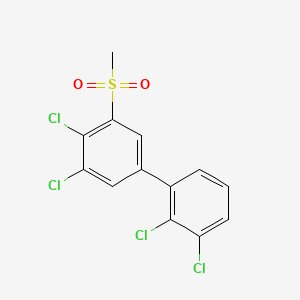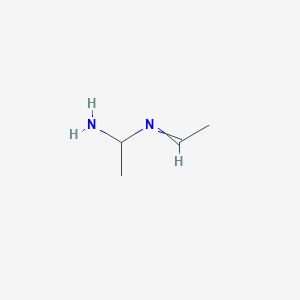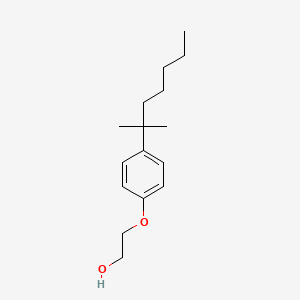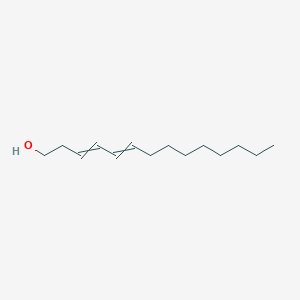![molecular formula C23H42S2Sn B14340180 Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane CAS No. 93370-66-2](/img/structure/B14340180.png)
Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane is an organotin compound characterized by its unique structure, which includes a tin atom bonded to three butyl groups and a complex organic moiety. This compound is part of the broader class of organotin compounds, which have diverse applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane typically involves the reaction of tributylstannane with the appropriate organic halide under conditions that promote the formation of the desired organotin compound. Common reagents used in the synthesis include Grignard reagents and organolithium compounds, which facilitate the formation of the carbon-tin bond.
Industrial Production Methods
Industrial production of organotin compounds like this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form simpler organotin hydrides.
Substitution: The butyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or other peroxides.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or other organohalides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials where organotin compounds are beneficial.
Mécanisme D'action
The mechanism by which Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can act as a catalyst or reagent in chemical reactions, facilitating the formation or breaking of chemical bonds. The specific pathways involved depend on the context of its use, such as in organic synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: Another organotin compound with similar applications in organic synthesis.
Tributyl(1-ethoxyvinyl)tin: Used in similar types of reactions and applications.
Tributyl(1-propynyl)tin: Also used in organic synthesis and industrial applications.
Uniqueness
Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane is unique due to its specific organic moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other organotin compounds may not be suitable.
Propriétés
Numéro CAS |
93370-66-2 |
|---|---|
Formule moléculaire |
C23H42S2Sn |
Poids moléculaire |
501.4 g/mol |
Nom IUPAC |
tributyl-(1-methylsulfanyl-4-phenylbutyl)sulfanylstannane |
InChI |
InChI=1S/C11H16S2.3C4H9.Sn/c1-13-11(12)9-5-8-10-6-3-2-4-7-10;3*1-3-4-2;/h2-4,6-7,11-12H,5,8-9H2,1H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
HQLYSGRTQWXVBW-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)SC(CCCC1=CC=CC=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


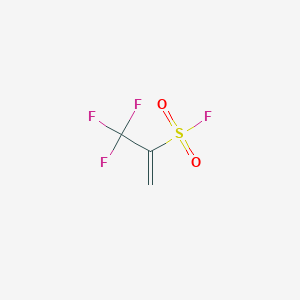
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
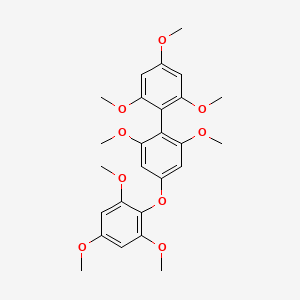
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)
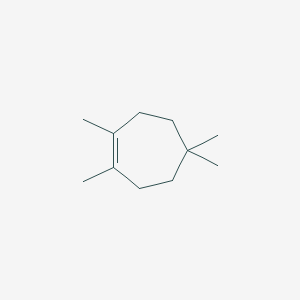
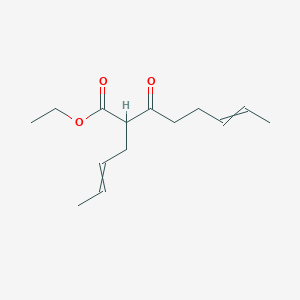
![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)
